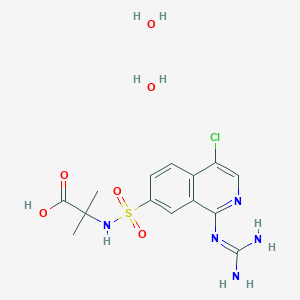
2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UK-371804-Dihydrat ist ein hochpotenter und selektiver Inhibitor des Urokinase-Typs Plasminogenaktivators (uPA). Es ist bekannt für seine reversible, substrat-kompetitive Hemmung mit einem Ki-Wert von 10 nM . Diese Verbindung hat eine ausgezeichnete Selektivität gegenüber anderen Proteasen wie dem Gewebs-Plasminogenaktivator (tPA), Plasmin, Faktor IXa und Faktor Xa gezeigt .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von UK-371804-Dihydrat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von UK-371804-Dihydrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
UK-371804-Dihydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen der Verbindung verändern, was ihre Aktivität möglicherweise beeinflusst.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren, was die Gesamtstruktur und Funktion der Verbindung beeinflusst.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind häufig Derivate von UK-371804-Dihydrat mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden in verschiedenen Forschungsanwendungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
UK-371804-Dihydrat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von uPA und dessen Auswirkungen auf verschiedene biochemische Stoffwechselwege.
Biologie: Einsatz in zellbasierten Assays, um die Rolle von uPA in zellulären Prozessen wie Migration und Invasion zu untersuchen.
Industrie: Einsatz bei der Entwicklung neuer Therapeutika, die auf uPA-bezogene Stoffwechselwege abzielen.
Wirkmechanismus
UK-371804-Dihydrat entfaltet seine Wirkung durch selektive Hemmung des Urokinase-Typs Plasminogenaktivators (uPA). Es bindet an die aktive Stelle von uPA und verhindert die Umwandlung von Plasminogen zu Plasmin. Diese Hemmung stört den uPA-vermittelten Abbau der extrazellulären Matrix, der für Prozesse wie die Gewebsumbildung und die Krebsmetastasierung entscheidend ist .
Wirkmechanismus
Target of Action
UK-371804 Dihydrate, also known as 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate or EN300-26979610, is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) . The primary target of UK-371804 Dihydrate is uPA, a serine protease that plays a crucial role in tissue remodeling, wound healing, and cell migration .
Mode of Action
UK-371804 Dihydrate interacts with its target, uPA, by reversibly and competitively inhibiting its activity . This interaction results in the suppression of uPA’s ability to convert plasminogen to plasmin, a key step in the activation of several important biochemical pathways .
Biochemical Pathways
The inhibition of uPA by UK-371804 Dihydrate affects several biochemical pathways. Primarily, it disrupts the plasminogen activation system, leading to a decrease in the conversion of plasminogen to plasmin . This can result in the reduction of extracellular matrix degradation, cell migration, and other downstream effects associated with these processes .
Pharmacokinetics
It is noted that when applied topically, uk-371804 dihydrate effectively penetrates into excisional wounds of experimental pigs . This suggests that the compound may have good skin permeability, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of UK-371804 Dihydrate’s action primarily involve the inhibition of uPA activity. This leads to a decrease in the conversion of plasminogen to plasmin, thereby reducing extracellular matrix degradation and cell migration . In a porcine acute excisional wound model, UK-371804 Dihydrate showed no adverse effect on wound healing parameters .
Action Environment
It is noted that the compound can effectively penetrate into pig wounds when applied topically , suggesting that its action may be influenced by the local environment of the application site.
Biochemische Analyse
Biochemical Properties
UK-371804 Dihydrate is a reversible, substrate-competitive, highly potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) with a Ki value of 10 nM . It exhibits excellent selectivity over tissue plasminogen activator (tPA), plasmin, Factor IXa, and Xa .
Cellular Effects
The effects of UK-371804 Dihydrate on cells are primarily mediated through its inhibition of uPA. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
UK-371804 Dihydrate exerts its effects at the molecular level through its binding interactions with uPA, leading to the inhibition of this enzyme . This can result in changes in gene expression and other downstream effects .
Metabolic Pathways
Given its role as a uPA inhibitor, it is likely to interact with enzymes and cofactors involved in the plasminogen activation pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UK-371804 Dihydrate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of UK-371804 Dihydrate follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
UK-371804 Dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are often derivatives of UK-371804 Dihydrate with modified functional groups. These derivatives can have different biological activities and are used in various research applications .
Wissenschaftliche Forschungsanwendungen
UK-371804 Dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of uPA and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of uPA in cellular processes such as migration and invasion.
Industry: Utilized in the development of new therapeutic agents targeting uPA-related pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
UK-356618: Ein weiterer uPA-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher hemmender Aktivität.
UK-5099: Eine Verbindung, die ein anderes Enzym angreift, aber eine vergleichbare Selektivität und Potenz aufweist.
Einzigartigkeit
UK-371804-Dihydrat zeichnet sich durch seine hohe Selektivität für uPA gegenüber anderen Proteasen und seine potente Hemmaktivität aus. Seine Fähigkeit, Gewebe zu durchdringen und die uPA-Aktivität ohne negative Auswirkungen auf die Wundheilung zu hemmen, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPSYSMKMZKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

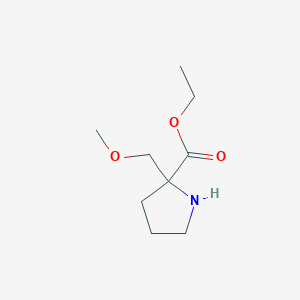
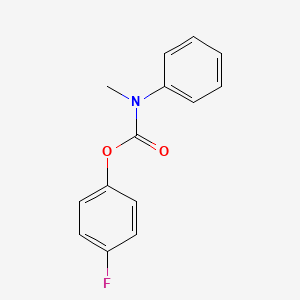

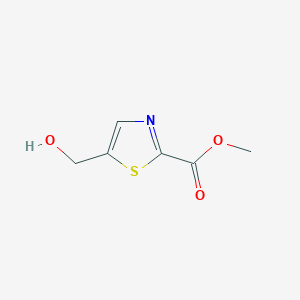
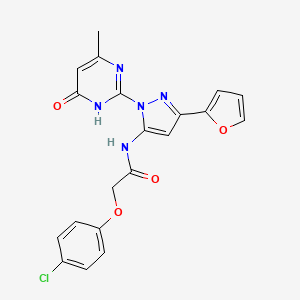
![(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2710777.png)
![(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one](/img/structure/B2710778.png)

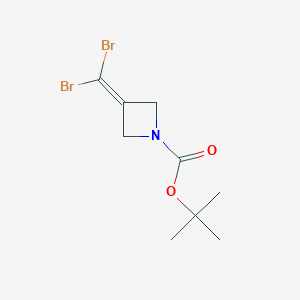
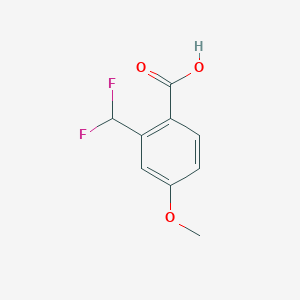
![N-(2,5-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2710785.png)
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)
![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)
